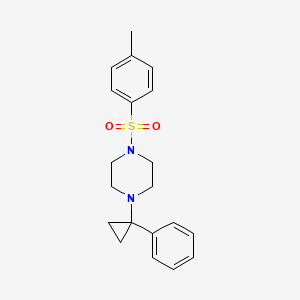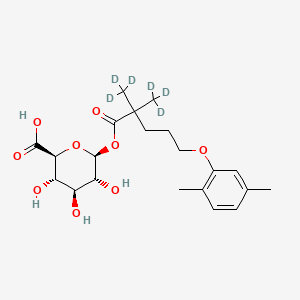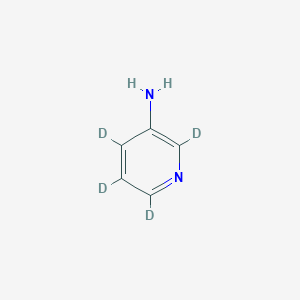
3-Aminopyridine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyridine-d4 is a deuterated form of 3-Aminopyridine, where four hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, characterized by an amino group attached to the third carbon of the pyridine ring. It is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopyridine-d4 can be synthesized through the Hofmann degradation of nicotinamide in the presence of sodium hypochlorite and sodium hydroxide . The reaction involves heating nicotinamide with sodium hypobromite, which is prepared in situ by reacting sodium hydroxide and bromine at 70°C .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes reaction cooling treatment, alkali adjustment, heating reaction treatment, vacuum filtration drying, and secondary recrystallization drying . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and aminopyridine derivatives .
Scientific Research Applications
3-Aminopyridine-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminopyridine-d4 involves the inhibition of voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and action potential, enhancing calcium transport into nerve endings . This mechanism is particularly relevant in the treatment of neurological disorders, where it improves neuronal signaling and function.
Comparison with Similar Compounds
2-Aminopyridine: Similar structure but with the amino group attached to the second carbon.
4-Aminopyridine: The amino group is attached to the fourth carbon.
3,4-Diaminopyridine: Contains two amino groups attached to the third and fourth carbons.
Uniqueness: 3-Aminopyridine-d4 is unique due to its deuterated form, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts . This makes it particularly valuable in research and industrial applications where stability and specific isotopic labeling are required.
Properties
Molecular Formula |
C5H6N2 |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2,4,5,6-tetradeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D |
InChI Key |
CUYKNJBYIJFRCU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])N)[2H] |
Canonical SMILES |
C1=CC(=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
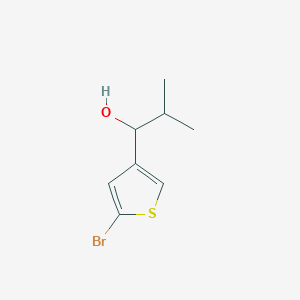
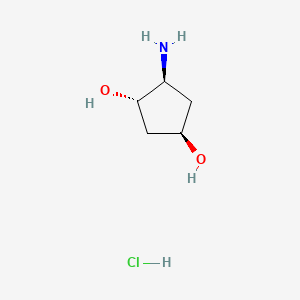



![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)

